N'-{(E)-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}pyridine-4-carbohydrazide
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Overview
Description
N-[(1-phenyl-3-thiophen-2-yl-4-pyrazolyl)methylideneamino]-4-pyridinecarboxamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Characterization :
- N'-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide, a related compound, was synthesized and characterized using spectroscopic methods, indicating the potential for diverse synthesis methods and characterization of similar compounds (Soares & Dias, 2020).
Magnetic and Structural Studies :
- Similar compounds have been used to synthesize and study the magnetic properties and structures of various metal complexes. For instance, the study of tetranuclear Cu(II) and Ni(II) square grids and dicopper(II) complexes revealed insights into their structural and magnetic characteristics (Mandal et al., 2011).
Fluorescence Probes :
- Derivatives of this compound have been developed as fluorescence probes. An off-on-off fluorescence probe based on a pyrazole derivative for Al3+ and Fe3+ has been synthesized, demonstrating the compound's utility in sensing applications (Wei et al., 2022).
Pharmaceutical Research :
- The compound's derivatives have been investigated for their potential pharmaceutical applications, including as antidepressants and nootropic agents, as seen in the study of Schiff's bases and 2-azetidinones (Thomas et al., 2016).
Antibacterial Properties :
- Research into N'-heteroarylidene-1-carbohydrazide derivatives has shown that these compounds exhibit potent antibacterial activity, indicating their potential as broad-spectrum antibacterial agents (Al-Wahaibi et al., 2020).
Synthesis of Heterocyclic Compounds :
- The compound's derivatives have been used in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic synthesis, as shown in the work on synthesizing pyrazole derivatives with antimicrobial activity (Al-Ghamdi, 2019).
Antimicrobial Activity of Schiff Bases :
- Schiff bases of chitosan derived from heteroaryl pyrazole derivatives, including those similar to the queried compound, have shown significant antimicrobial activity, highlighting their potential in antimicrobial applications (Hamed et al., 2020).
Properties
Molecular Formula |
C20H15N5OS |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(E)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15N5OS/c26-20(15-8-10-21-11-9-15)23-22-13-16-14-25(17-5-2-1-3-6-17)24-19(16)18-7-4-12-27-18/h1-14H,(H,23,26)/b22-13+ |
InChI Key |
PWDGBFZGNFZPBM-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/NC(=O)C4=CC=NC=C4 |
SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NNC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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